molecular formula C21H16Cl2N4S B12027567 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12027567
M. Wt: 427.3 g/mol
InChI Key: NSJIBLKTBZCGPV-UHFFFAOYSA-N
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Description

4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound with a molecular formula of C21H16Cl2N4S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzyl chloride with sodium sulfide to form the corresponding sulfide. This intermediate is then reacted with 4-methylphenylhydrazine to form the triazole ring. Finally, the triazole intermediate is coupled with a pyridine derivative under specific conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up and optimized for efficiency and yield. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its antimicrobial and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{5-[(2,4-dichlorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}pyridine lies in its specific substituents, which confer distinct chemical properties and biological activities. The presence of the 2,4-dichlorobenzyl group, in particular, enhances its antimicrobial potency compared to similar compounds .

Properties

Molecular Formula

C21H16Cl2N4S

Molecular Weight

427.3 g/mol

IUPAC Name

4-[5-[(2,4-dichlorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C21H16Cl2N4S/c1-14-2-6-18(7-3-14)27-20(15-8-10-24-11-9-15)25-26-21(27)28-13-16-4-5-17(22)12-19(16)23/h2-12H,13H2,1H3

InChI Key

NSJIBLKTBZCGPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=C(C=C3)Cl)Cl)C4=CC=NC=C4

Origin of Product

United States

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